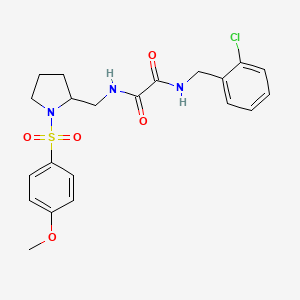![molecular formula C17H10ClN3S B2797726 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile CAS No. 392249-09-1](/img/new.no-structure.jpg)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile is a unique chemical compound that combines elements of benzo[d]imidazole and benzo[b]thiophene frameworks. This compound stands out due to its distinctive structure, which incorporates nitrogen and sulfur heteroatoms, along with a nitrile functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile typically involves multi-step organic reactions:
Starting Materials: : Often, the synthesis begins with commercially available benzo[d]imidazole and benzo[b]thiophene derivatives.
Functionalization: : Introduction of the nitrile group is achieved through reactions involving cyanation agents like sodium cyanide under basic conditions.
Coupling Reactions: : The key step involves coupling the benzo[d]imidazole moiety with the chlorobenzo[b]thiophene derivative. Commonly used coupling reagents include palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under an inert atmosphere.
Purification: : The final product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Scaling up the production to industrial levels may involve optimizing the reaction conditions to enhance yield and purity, as well as considering environmentally friendly solvent systems and more efficient catalytic systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d]imidazole moiety.
Reduction: : Reduction reactions can reduce the nitrile group to the corresponding amine.
Substitution: : Electrophilic substitution reactions are common, where functional groups on the aromatic rings can be further modified.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substituting Agents: : Halogens, sulfonyl chlorides under Lewis acid catalysis.
Major Products
Oxidation: : Formation of N-oxides or sulfoxides.
Reduction: : Formation of primary amines.
Substitution: : Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile has diverse applications across several fields:
Chemistry: : As a versatile building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Medicine: : Investigation into its potential as a therapeutic agent, particularly in anticancer or antimicrobial research.
Industry: : Applications in materials science, such as developing novel polymers or electronic materials.
Mécanisme D'action
The mechanism by which 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitrile group allows for interactions with active sites of enzymes, potentially inhibiting their function. Its unique combination of heteroatoms and aromatic systems may enable it to disrupt biological pathways critical for cell proliferation or microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-phenylacetonitrile: : Lacks the thiophene moiety and the chloro-substitution.
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetonitrile: : Differs in the position and structure of the aromatic system.
Uniqueness
Structural Distinctiveness: : The inclusion of both benzo[d]imidazole and benzo[b]thiophene in one molecule, coupled with a nitrile group.
Chemical Versatility: : The compound's ability to undergo various chemical transformations and its potential as a multifunctional intermediate in synthetic chemistry.
Conclusion
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile is an intriguing compound with multifaceted applications in research and industry. Its unique structure and reactivity make it a valuable asset for scientific exploration and potential practical applications.
Propriétés
Numéro CAS |
392249-09-1 |
|---|---|
Formule moléculaire |
C17H10ClN3S |
Poids moléculaire |
323.8 |
Nom IUPAC |
2-(3-chloro-1-benzothiophen-2-yl)-2-(1,3-dihydrobenzimidazol-2-ylidene)acetonitrile |
InChI |
InChI=1S/C17H10ClN3S/c18-15-10-5-1-4-8-14(10)22-16(15)11(9-19)17-20-12-6-2-3-7-13(12)21-17/h1-8,20-21H |
Clé InChI |
BUGCQVVEPUPGMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=C3NC4=CC=CC=C4N3)C#N)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(6-acetamidopyridazin-3-yl)sulfanyl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B2797643.png)
![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797646.png)

![4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2797649.png)


![2-[3-(1H-1,2,4-triazol-5-ylthio)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2797653.png)
![N-(2,4-difluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2797654.png)


![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2797662.png)

![{2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B2797665.png)

